4-羟基-L-脯氨酸

描述

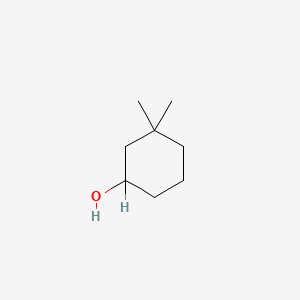

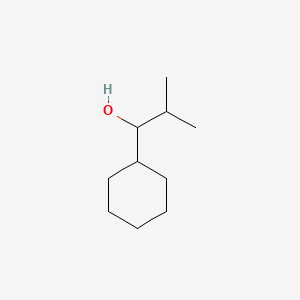

4-Hydroxy-L-proline , also known as trans-4-hydroxy-L-proline (t4Hyp) , is an essential amino acid. It is a hydroxylated derivative of proline and plays crucial roles in various biological processes. Notably, it is a major component of collagen proteins, which form the structural framework of connective tissues such as skin, tendons, cartilage, blood vessels, and bone. In collagen, 4-Hydroxy-L-proline occurs exclusively in the Y position of the Gly-X-Y repeat sequence. Beyond its structural function, recent evidence suggests that 4-Hydroxy-L-proline may scavenge oxidants, regulate cellular reduction states, and influence the expression of antioxidative enzymes .

Molecular Structure Analysis

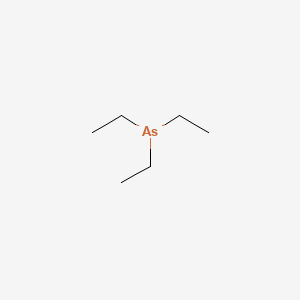

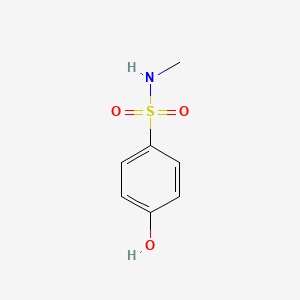

The molecular structure of 4-Hydroxy-L-proline consists of a proline backbone with an additional hydroxyl group attached to the fourth carbon atom. Its chemical formula is C5H9NO3. For a visual representation, refer to the ChemSpider entry .

Chemical Reactions Analysis

4-Hydroxy-L-proline participates in various chemical reactions, including posttranslational modifications in proteins. It is essential for collagen synthesis, protein secretion, and maintaining the triple-helical conformation. Additionally, it serves as a precursor for glycine, pyruvate, and glucose synthesis .

科学研究应用

1. 酶促生产和有机合成

4-羟基-L-脯氨酸是有机合成中的有价值手性构建块,特别是用于制药。它通常由微生物和酶如L-脯氨酸转4-和顺3-羟化酶酶促生产。已经发现了新型L-脯氨酸顺4-羟化酶,将游离的L-脯氨酸转化为顺4-羟基-L-脯氨酸,扩大了羟脯氨酸异构体的可用性 (Hara & Kino, 2009)。

2. 微生物合成的代谢工程

顺4-羟基-L-脯氨酸在工业上具有重要意义,主要通过微生物的发酵生产来实现。代谢工程的进展已经导致了有效的微生物细胞工厂,用于改进顺4-羟基-L-脯氨酸的生物合成途径 (Zhang et al., 2021)。

3. 结构和振动性质

使用密度泛函方法探索了4-羟基-L-脯氨酸的顺和顺构象体的结构、振动和电子性质,有助于理解其在蛋白质稳定性和潜在制药应用中的作用 (Srivastava et al., 2014)。

4. 源自羟脯氨酸的仿生和生物降解聚合物

4-羟基-L-脯氨酸在蛋白质如胶原中自然存在,是设计新型仿生和生物降解聚合物的有趣构建块。这些聚合物在材料科学和生物系统中具有重要应用 (Tian, Wang, & Lu, 2021)。

5. 生化标记物和疾病发病机制中的作用

羟脯氨酸,包括其顺4-羟基-L-脯氨酸等异构体形式,已被确定为潜在的生化标记物。其代谢对于理解各种疾病的发病机制至关重要,为分子病理生理学和治疗方法提供了见解 (Srivastava et al., 2016)。

6. 营养和细胞信号传导

顺4-羟基-L-脯氨酸在营养和细胞信号传导中发挥重要作用,特别是在动物中。它在胶原中丰富,并影响结缔组织结构、细胞代谢和对营养变化的反应 (Hu, He, & Wu, 2021)。

属性

IUPAC Name |

(2S)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Hydroxy-L-proline | |

CAS RN |

6912-67-0 | |

| Record name | Proline, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)